1-(2,3-Dichlorophenyl)piperazine hydrochloride

Beschreibung

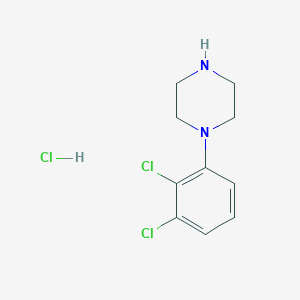

1-(2,3-Dichlorophenyl)piperazine hydrochloride is a key pharmaceutical intermediate characterized by a piperazine ring substituted with a 2,3-dichlorophenyl group. Its synthesis typically involves cyclization reactions between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride under optimized conditions (90–220°C), yielding high-purity (>99.5% HPLC) product with industrial-scale efficiency (59.5% yield) . The compound’s structure is confirmed via spectroscopic methods (¹H NMR, IR) , and it serves as a precursor for antipsychotics like cariprazine, where the dichlorophenyl moiety enhances dopamine receptor binding .

Eigenschaften

IUPAC Name |

1-(2,3-dichlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQFNNSFAGXCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866037 | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119532-26-2 | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119532-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119532262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,3-dichlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC5R44625J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most widely documented method involves a solvent-free cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride at elevated temperatures (120–220°C). The absence of solvents simplifies post-reaction purification and reduces waste. Key parameters include:

-

Mass ratio : 1:0.8–2.0 (2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride), with optimal ratios between 1:1.4–1.6.

-

Temperature profile : Initial charging at 90–120°C, followed by reaction at 120–220°C. Higher temperatures (e.g., 200°C) reduce reaction time from 34 hours to 4 hours but require precise thermal control.

Purification and Yield

Post-reaction, the crude product is treated with protic solvents such as methanol or methanol-water mixtures (10:1 v/v). Cooling crystallization and centrifugation yield a purity of ≥99.5% (HPLC) with isolated yields of 59.5–65.6%. For example, a 500 L batch using 100 kg of 2,3-dichloroaniline and 200 kg of bis(2-chloroethyl)amine hydrochloride at 200°C for 4 hours produced 108.2 kg of product (65.6% yield).

Industrial Advantages

-

Waste minimization : Hydrogen chloride gas generated during cyclization is absorbed into water, producing recyclable hydrochloric acid.

-

Cost efficiency : Raw materials are economically accessible, and the solvent-free process reduces operational expenses.

Reductive Cyclization of 2,3-Dichloronitrobenzene

One-Pot Synthesis with Iron Powder

A newer method employs 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride in a reductive cyclization reaction. This one-pot approach uses iron powder, potassium iodide, tetrabutylammonium bromide, and aqueous ammonium chloride in diethylene glycol ether at 120–135°C. The nitro group is reduced in situ, and the generated HCl participates in the cyclization, eliminating external acid scavengers.

Optimization and Performance

Environmental and Economic Benefits

-

Resource efficiency : In situ HCl utilization reduces waste and bypasses the need for separate acid neutralization steps.

-

Scalability : The one-pot design simplifies process control, making it suitable for continuous manufacturing.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

1-(2,3-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dichlorophenyl)piperazine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Industry: The compound is used in the production of other chemical intermediates and fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine hydrochloride involves its interaction with various molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors . This interaction modulates the dopaminergic pathways in the brain, which is crucial for its pharmacological effects. The compound’s effects on serotonin receptors are also being studied, although its exact role as a serotonin receptor agonist remains unclear .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of arylpiperazine derivatives are highly dependent on substituents on the phenyl ring. Below is a comparative analysis:

Pharmacological Profile

- Receptor Binding : The 2,3-dichloro substitution confers high affinity for dopamine D2 and D3 receptors, critical for antipsychotic activity. In contrast, 2-methoxy or 2-CF₃ groups reduce intrinsic efficacy at D3 receptors but retain partial agonism .

- Selectivity: Derivatives like 7j (2-cyano) exhibit selectivity for D3 over D2 receptors, whereas dichlorophenyl derivatives show balanced activity .

Physicochemical Properties

- Lipophilicity: The dichlorophenyl group increases logP compared to methoxy or cyano derivatives, enhancing blood-brain barrier penetration .

- Synthetic Accessibility : Dichlorophenyl derivatives are synthesized more efficiently (59.5% yield) than bromobenzyl analogues (74% yield via multi-step reactions) .

Research Findings and Trends

- SAR Studies : The 2,3-dichloro configuration optimizes receptor binding and functional selectivity, as shown in β-arrestin-biased agonists .

- Emerging Analogues : Compounds with hybrid substituents (e.g., bromobenzyl + dichlorophenyl) aim to balance efficacy and safety .

- Limitations: Methoxy and cyano derivatives, though synthetically accessible, lack the broad receptor engagement of dichloro analogues .

Biologische Aktivität

1-(2,3-Dichlorophenyl)piperazine hydrochloride (also known as 1-(2,3-dichlorophenyl)piperazine) is a compound of interest in pharmacology due to its structural similarity to various psychoactive agents. It serves as an intermediate in the synthesis of aripiprazole, an atypical antipsychotic medication. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic effects, and associated toxicity.

- Molecular Formula : C10H12Cl2N2·HCl

- CAS Number : 119532-26-2

- Molar Mass : 239.18 g/mol

This compound exhibits activity primarily through its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. Research indicates that:

- It has a high affinity for various serotonin receptors, influencing neurotransmission and potentially modulating mood and anxiety disorders .

- The compound acts as an antagonist at the 5-HT2A receptor and has been shown to interact with dopamine D2 receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders .

Neurotransmitter Receptor Interaction

This compound has been evaluated for its binding affinities to several neurotransmitter receptors:

- 5-HT Receptors : The compound shows equipotent binding across multiple subtypes, with IC50 values ranging from 360 to 1300 nM .

- Dopamine Receptors : It demonstrates moderate affinity for D2 receptors, which is significant for its role in antipsychotic activity.

Case Studies and Experimental Findings

- Antidepressant Effects : In animal models, administration of this compound resulted in decreased food intake and altered behavior indicative of antidepressant-like effects .

- Anticancer Potential : Recent studies suggest that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against human leukemia and breast cancer cells .

- Toxicity Profile : Toxicological assessments indicate that the compound is harmful if ingested (H302) and can cause skin irritation (H315) . This necessitates careful handling and further investigation into its safety profile in therapeutic applications.

Data Table: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Serotonin Receptor Affinity | IC50 values between 360 - 1300 nM across various subtypes |

| Dopamine D2 Receptor Binding | Moderate affinity linked to antipsychotic effects |

| Antidepressant Effects | Reduced food intake in animal models |

| Cytotoxicity Against Cancer | Significant activity against leukemia (CEM-13) and breast cancer cell lines |

| Toxicity | Harmful if swallowed; causes skin irritation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-dichlorophenyl)piperazine hydrochloride, and how do they differ in efficiency?

- Methodology : The compound is commonly synthesized via nucleophilic substitution or cyclo-condensation. For example, a catalyst-free aqueous synthesis starts with β,β'-dihalogenated diethylammonium hydrochloride (derived from diethanolamine) and 2,3-dichloroaniline, yielding the target compound with minimal byproducts . Another approach uses this compound as a precursor in multi-step reactions, such as coupling with brominated benzyl groups under reflux in acetonitrile, followed by purification via flash chromatography .

- Key Metrics : Yield varies by method; the aqueous route achieves ~74% purity post-recrystallization , while coupling reactions require stringent monitoring to avoid halogen loss .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Standard characterization includes:

- Melting Point Analysis : Confirms purity (reported range: 245–247°C) .

- Spectroscopy : ¹H NMR (e.g., δ 3.55 ppm for benzyl protons) and IR verify structural integrity .

- Chromatography : HPLC (≥99% purity) and TLC monitor reaction progress .

Q. How is purification optimized for this compound in large-scale synthesis?

- Methodology : Recrystallization from ethanol/water mixtures removes impurities, while flash chromatography (e.g., silica gel with PE/EtOAc gradients) isolates intermediates . Centrifugation and filtration are preferred for hydrochloride salts due to hygroscopicity .

Advanced Research Questions

Q. How can reaction conditions be tailored to mitigate side reactions during piperazine functionalization?

- Challenge : Halogen loss (e.g., Cl substituents) occurs during LAH reduction steps, requiring controlled reaction times and temperatures .

- Optimization : Substituent-sensitive protocols:

- Use anhydrous triethylamine to scavenge HCl in coupling reactions .

- Replace LAH with milder reductants (e.g., NaBH4) for halogen retention .

Q. What contradictions exist in pharmacological data for derivatives of this compound, and how are they resolved?

- Case Study : Derivatives targeting dopamine D3 and μ-opioid receptors show divergent binding affinities. For example, 1-(3-bromobenzyl)-4-(2,3-dichlorophenyl)piperazine exhibits D3R bias (Ki = 2.3 nM) but weak MOR activity (Ki = 420 nM), suggesting substituent-dependent selectivity .

- Resolution : Structure-activity relationship (SAR) studies compare analogs (e.g., trifluoromethyl or ethyl-methoxy substitutions) to isolate pharmacophore contributions .

Q. How does the compound’s physicochemical stability impact formulation for in vivo studies?

- Stability Issues : Hydroscopicity and thermal decomposition above 235°C limit storage conditions .

- Formulation Strategies : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Solubility in DMSO (≥50 mg/mL) is critical for preclinical dosing .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield inconsistent stereochemical outcomes?

- Root Cause : Piperazine’s conformational flexibility allows for chair-to-boat transitions, leading to stereoisomerism during alkylation .

- Mitigation : Chiral HPLC (e.g., amylose-based columns) separates enantiomers, while X-ray crystallography confirms absolute configuration .

Q. How can researchers address discrepancies in receptor binding assays involving this compound?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.